molecular formula C15H17N3O B14915467 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine

2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine

Cat. No.: B14915467
M. Wt: 255.31 g/mol
InChI Key: TUGIRRVYIGPFGT-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine (hereafter referred to as Compound 3) is a β-carboline derivative synthesized from harmine (7-methoxy-1-methyl-β-carboline), a naturally occurring alkaloid with diverse pharmacological properties, including antiplasmodial, anticancer, and monoamine oxidase (MAO) inhibitory activities . Its molecular formula is C15H17N3O (molecular weight: ~255.32), differing from harmine (C13H12N2O, MW 212.25) by the addition of a C2H5N group .

Synthesis involves alkylation of harmine with 2-(Boc-amino)ethyl bromide under basic conditions (e.g., Cs2CO3 in DMF), followed by deprotection to yield the primary amine. Reported yields range from 63% to 76% . Structural confirmation is achieved via NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethanamine

InChI

InChI=1S/C15H17N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,6,8,16H2,1-2H3

InChI Key

TUGIRRVYIGPFGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCN

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of the Ethylamine Side Chain

The primary amine group enables diverse transformations, critical for derivatization in medicinal chemistry applications:

Acylation Reactions

Reacts with activated carbonyl compounds under standard coupling conditions:

  • Example : Reaction with 1-(7-chloroquinolin-4-yl)aminoethyl isocyanate forms urea derivatives via CDI-mediated coupling (60-75°C, DMF solvent, 33-43% yields) .

  • Conditions : Typically requires carbodiimide coupling agents (e.g., HATU) with DIEA as a base in DCM .

Alkylation and Protection

  • Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in THF under argon, achieving 58% yield after column chromatography .

  • Quaternization : Forms stable hydrochloride salts when treated with HCl gas in ethanol, enhancing solubility for biological testing .

Methoxy Group Transformations

The 7-methoxy group participates in electrophilic and deprotection reactions:

Demethylation

  • Hydrobromic Acid Treatment : Refluxing with 48% HBr in acetic acid removes the methyl group, producing 7-hydroxypyridoindole derivatives (99% yield) .

  • Selectivity : Demethylation occurs without disrupting the pyridoindole core, confirmed by ¹H-NMR .

Electrophilic Aromatic Substitution

  • Nitration : Directed by the methoxy group, nitration at the 5-position occurs with HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives for further reduction.

  • Halogenation : Bromine in acetic acid substitutes at the 6-position, though competing indole-ring reactivity requires careful stoichiometry.

Pyridoindole Core Reactivity

The fused heterocyclic system enables unique interactions:

Nucleophilic Attack at C-3

  • Grignard Reagents : Methylmagnesium bromide adds to the C-3 position in THF, forming 3-alkylated products (requires -78°C to prevent overalkylation).

Protonation and Coordination

  • Acid-Base Behavior : The indolic nitrogen (N-9) protonates in acidic media (pKa ≈ 5.2), forming water-soluble salts .

  • Metal Complexation : Binds Cu(II) and Fe(III) in ethanol/water mixtures, forming colored complexes used in spectroscopic quantification.

Stability and Degradation Pathways

  • Oxidative Degradation : Susceptible to H₂O₂-mediated oxidation at the indole C-2 position, forming N-oxide byproducts.

  • Photodegradation : UV light (254 nm) induces ring-opening at the pyridine moiety, requiring amber glass storage.

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation, monitored by TGA.

Comparative Reactivity with Analogues

Feature2-(7-Methoxy-...)ethanamineHarmine7-Hydroxy Analog
Amine ReactivityHigh (primary amine)NoneModerate (secondary)
Methoxy LabilityModerateHighN/A
Metal Binding CapacityStrong (N-9, NH₂)Weak (N-9 only)Moderate (N-9, OH)
MAO-A InhibitionLow (IC₅₀ >10 μM)High (IC₅₀ 0.02 μM)None
Data aggregated from

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in β-Carboline Amines

Compound 3 belongs to a class of β-carboline-based amines with modifications at the 7-methoxy and 9-ethylamine positions. Key analogs include:

Compound Substituents Key Differences Biological Activity Highlights Reference
Compound 3 7-OCH3, 9-CH2CH2NH2 Baseline structure Antimalarial (IC50: 0.12 µM vs. Pf)
Compound 12 7-OCH2CH3, 9-CH2CH2NH2 Ethoxy at 7-position Improved lipophilicity; similar antiplasmodial activity
Compound 13 7-OCH2CH2CH3, 9-CH2CH2NH2 Propoxy at 7-position Reduced MAO-A inhibition vs. harmine
Compound 22 6-OCH2CH2CH3, 9-CH2CH2NH2 Propoxy at 6-position Altered receptor binding affinity
AnnH25 9-CH2COOH Carboxylic acid at 9-position Increased polarity; MAO-A inhibition retained
AnnH28 9-CH2CONH2 Acetamide at 9-position Reduced cytotoxicity vs. parent

Key Observations :

  • Alkoxy Group Position : Shifting the methoxy group from 7- to 6-position (e.g., Compound 22) reduces antiplasmodial potency but enhances selectivity for kinase targets .
  • Side Chain Modifications: The ethylamine group in Compound 3 improves solubility and enables conjugation with chloroquine or mefloquine, yielding hybrids with nanomolar antimalarial activity (e.g., Compound 12, IC50: 0.09 µM) . Carboxylic acid (AnnH25) or acetamide (AnnH28) derivatives exhibit reduced cytotoxicity but retain MAO-A inhibition, highlighting the role of the amine group in balancing activity and toxicity .
Hybrid Compounds

Ferrocene Hybrids :

  • Compound 37 (N-(2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)-2-ferrocenylacetamide) shows enhanced antiproliferative activity (IC50: 1.2 µM vs. MCF-7 cells) compared to Compound 3, attributed to ferrocene’s redox-active properties .
  • Compound 33 (N-(2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)ferrocenecarboxamide) exhibits improved pharmacokinetics, with a 2.5-fold increase in half-life vs. non-hybrid analogs .

Chloroquine Hybrids :

  • Hybrid 12 (1-(2-((7-Chloroquinolin-4-yl)amino)ethyl)-3-(2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)urea) demonstrates synergistic antimalarial effects (IC50: 0.05 µM) by targeting both heme detoxification and β-carboline-mediated pathways .
Antimalarial Activity
  • Compound 3 exhibits potent activity against Plasmodium falciparum (IC50: 0.12 µM), surpassing harmine (IC50: 1.8 µM) due to improved membrane permeability from the ethylamine group .
  • Hybridization with chloroquine (Compound 12) further enhances efficacy (IC50: 0.05 µM) by dual-targeting parasite heme polymerization and DNA intercalation .
Kinase and MAO Inhibition
  • Compound 3 shows selective inhibition of DYRK1A kinase (IC50: 0.3 µM) over MAO-A (IC50: 8.2 µM), unlike harmine (MAO-A IC50: 0.01 µM) . This selectivity is attributed to steric hindrance from the ethylamine group, which disrupts MAO-A binding .
  • Propoxy-substituted analogs (e.g., Compound 13) exhibit further reduced MAO-A inhibition (IC50: >10 µM), emphasizing the role of substituent bulk in avoiding off-target effects .
Anticancer Potential
  • Ferrocene hybrids (e.g., Compound 37) induce apoptosis in cancer cells via ROS generation, with potency comparable to doxorubicin in breast cancer models .

Pharmacokinetics and Toxicity

  • Solubility : The ethylamine group in Compound 3 increases aqueous solubility (LogP: 1.8) vs. harmine (LogP: 2.5), improving oral bioavailability .
  • Toxicity: β-carbolines are associated with mutagenic risks (e.g., norharman in ), but Compound 3’s modifications reduce intercalative DNA binding, mitigating genotoxicity .

Biological Activity

2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine, a compound belonging to the class of indole derivatives, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on diverse research findings.

The compound's structural formula is represented as follows:

C13H15N2O\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}

It features a pyridoindole core with a methoxy group that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridoindoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected derivatives:

CompoundMIC (µg/mL)Target Pathogen
2-(7-Methoxy-1-methyl-pyrido)25Staphylococcus aureus
2-(7-Methoxy-1-methyl-pyrido)50Escherichia coli

Antiparasitic Activity

The compound has also been investigated for its antiplasmodial activity. A study highlighted the efficacy of related harmicines against Plasmodium falciparum , with IC50 values indicating potent activity at low concentrations. Specifically, N-harmicines demonstrated significant inhibition of the erythrocytic stage of P. falciparum .

Table 2 presents IC50 values for related compounds:

CompoundIC50 (µM)Target Parasite
N-harmicine derivative A0.04Plasmodium falciparum
N-harmicine derivative B0.17Plasmodium berghei

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within pathogens. For example, molecular dynamics simulations suggest that these compounds may bind to ATP-binding sites in heat shock proteins like PfHsp90, disrupting essential cellular processes in parasites.

Cytotoxicity Profile

Investigations into the cytotoxicity of this compound reveal a favorable selectivity index compared to other derivatives. The cytotoxic effects were assessed using human liver hepatocellular carcinoma cell lines (HepG2). The results are summarized in Table 3:

CompoundIC50 (µM)Selectivity Index (SI)
2-(7-Methoxy-1-methyl-pyrido)30>10
Harmicine derivative25<5

This indicates that while the compound exhibits some level of cytotoxicity, it maintains a relatively high therapeutic index.

Case Studies

In a recent clinical study focusing on the application of pyridoindole derivatives in treating malaria, patients receiving treatment with compounds similar to this compound showed significant improvement in symptoms and reduced parasitemia levels compared to control groups.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Multi-step organic synthesis is typical for such heterocyclic amines. Start with indole derivatives as core precursors and employ alkylation or reductive amination for the ethanamine side chain. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, split-plot designs (as in agricultural studies) can efficiently test multiple variables while conserving resources . Troubleshoot by analyzing reaction intermediates via TLC or HPLC. Document synthetic challenges (e.g., byproduct formation) and adjust protecting groups or purification methods (e.g., column chromatography) .

  • Example Reaction Conditions:

StepReagentsSolventTemperatureYield (%)
AlkylationNaH, CH₃IDMF0–25°C65–75
Reductive AminationNaBH₃CN, NH₄OAcMeOH60°C50–60

Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm the methoxy group and pyridoindole backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies amine and aromatic C-H stretches. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds . For purity assessment, employ HPLC-UV/ELSD with a C18 column (e.g., 90:10 H₂O:ACN mobile phase).

Q. What safety protocols are critical during handling?

  • Methodological Answer: Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) until proven otherwise. Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical assistance. Store in airtight containers at –20°C .

Advanced Research Questions

Q. How can researchers design experiments to investigate biological activity while minimizing bias?

  • Methodological Answer: Adopt a randomized block design with split plots for dose-response studies. For example:
  • Main Plot: Cell lines (e.g., cancer vs. normal).
  • Subplot: Compound concentrations (1 nM–100 µM).
  • Sub-Subplot: Incubation times (24–72 hrs).
    Normalize data to controls and use ANOVA with post-hoc Tukey tests. Pre-register protocols to reduce confirmation bias .

Q. How to resolve contradictions in reported reactivity or bioactivity data?

  • Methodological Answer: Conduct meta-analysis of existing literature to identify variables (e.g., solvent polarity, assay type). Replicate conflicting studies under standardized conditions. Use computational chemistry (e.g., DFT for electron distribution or molecular docking for target interactions) to rationalize discrepancies. Publish negative results to enhance reproducibility .

Q. What computational strategies predict the compound’s enzyme interactions?

  • Methodological Answer: Build a 3D ligand-receptor model using tools like AutoDock Vina or Schrödinger Suite. Parameterize the compound’s charge states (amine protonation) and solvation effects. Validate predictions with Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS). Compare binding free energies (ΔG) across homolog proteins to assess selectivity .

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